2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
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Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound that features a unique structure combining a dihydrobenzofuran moiety with a hexahydroimidazo[1,5-a]pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the annulation of aryl iodides with epoxides using a cooperative catalytic system comprising a palladium complex and a potassium salt of 5-norbornene-2-carboxylic acid . This method provides a highly convergent route to the dihydrobenzofuran scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-acetic acid: Shares the dihydrobenzofuran core but differs in its functional groups and overall structure.
2,3-Dihydro-5-benzofuranacetic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is unique due to its combination of the dihydrobenzofuran and hexahydroimidazo[1,5-a]pyrazinone moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C15H20N2O. Its structure features a fused imidazo-pyrazine ring system and a dihydrobenzofuran moiety, which may contribute to its diverse biological effects.
Research has indicated that compounds with similar structures often interact with multiple biological targets. The mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Structurally related compounds have shown inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. For instance, derivatives of 2,3-dihydrobenzofuran have demonstrated significant inhibition of PARP-1 with IC50 values as low as 0.531 μM .
- Modulation of Receptor Activity : Similar heterocycles have been studied for their interactions with G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction and cellular responses .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Selective Cytotoxicity : Compounds derived from the dihydrobenzofuran scaffold have shown selective cytotoxicity towards cancer cells with specific genetic backgrounds (e.g., BRCA2-deficient cells) .
Neuroprotective Effects
Emerging evidence suggests that this compound may exert neuroprotective effects. Research indicates that similar imidazo-pyrazine derivatives can protect neuronal cells from oxidative stress and apoptosis.
Case Studies
- Study on PARP Inhibition : A study synthesized various derivatives of 2,3-dihydrobenzofuran and assessed their activity against PARP-1. The lead compound displayed an IC50 value significantly lower than that of existing PARP inhibitors, indicating its potential as a therapeutic agent in cancer treatment .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of compounds similar to this compound reduced neuronal cell death in models of neurodegenerative diseases.
Data Summary Table
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C14H17N3O2/c18-14-16-5-4-15-8-12(16)9-17(14)11-1-2-13-10(7-11)3-6-19-13/h1-2,7,12,15H,3-6,8-9H2 |
InChI Key |
RLEZCXXWXDPOBS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N3CC4CNCCN4C3=O |
Origin of Product |
United States |
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